molecular formula C11H21N3O2 B13772821 1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea CAS No. 6969-64-8

1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea

Cat. No.: B13772821
CAS No.: 6969-64-8
M. Wt: 227.30 g/mol
InChI Key: CSFKOOASRXLKDY-UHFFFAOYSA-N
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Description

1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea is a chemical compound characterized by the presence of a morpholine ring substituted with dimethyl groups and a urea moiety linked to a prop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea typically involves the reaction of 2,6-dimethylmorpholine with an appropriate isocyanate or urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea include:

Uniqueness

This compound is unique due to its specific structural features, such as the combination of a morpholine ring with dimethyl substitution and a urea moiety linked to a prop-2-enyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

6969-64-8

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

1-[(2,6-dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea

InChI

InChI=1S/C11H21N3O2/c1-4-5-12-11(15)13-8-14-6-9(2)16-10(3)7-14/h4,9-10H,1,5-8H2,2-3H3,(H2,12,13,15)

InChI Key

CSFKOOASRXLKDY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CNC(=O)NCC=C

Origin of Product

United States

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